molecular formula C27H41ClO11 B1162196 Volvaltrate B CAS No. 1181224-13-4

Volvaltrate B

Cat. No.: B1162196
CAS No.: 1181224-13-4
M. Wt: 577.1 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Volvaltrate B has been found to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway in HCT116 human colorectal carcinoma cells .

Biochemical Analysis

Biochemical Properties

Volvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway in HCT116 human colorectal carcinoma cells . This interaction highlights its potential in modulating key signaling pathways involved in cell survival and proliferation.

Cellular Effects

This compound exhibits significant cytotoxic activity against various cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines . It influences cell function by inducing mitochondrial apoptosis and suppressing invasion and migration of cancer cells. Additionally, this compound inhibits the PDGFRA/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in cancer cell survival. For instance, it downregulates the expression of PDGFRA, leading to the inhibition of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, this compound induces autophagy-associated cell death via the PDK1/Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under recommended storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated. Initial findings suggest that prolonged exposure to this compound can lead to sustained inhibition of cancer cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without notable toxic effects . At higher doses, it may cause adverse effects, including toxicity and potential damage to healthy tissues. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Specifically, this compound has been shown to induce autophagy-associated cell death via the PDK1/Akt/mTOR pathway . This interaction highlights its role in modulating key metabolic processes involved in cancer cell survival and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. Studies have shown that this compound is effectively transported to cancer cells, where it exerts its cytotoxic effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it induces mitochondrial apoptosis in cancer cells . This subcellular localization is essential for its anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Volvaltrate B can be synthesized through a series of chemical reactions starting from natural precursors found in Valeriana species . The synthetic route involves multiple steps, including extraction, purification, and chemical transformation. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Valeriana species are harvested and processed in bulk. The extraction is carried out using industrial solvents, and the purification is achieved through high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Volvaltrate B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

[(1S,4aR,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPPNBQSYOUCV-PXKJKYEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the corrected structure of Volvaltrate B and what is its known biological activity?

A1: Initially mischaracterized, the structure of this compound was revised based on X-ray analysis and chemical transformation []. The corrected structure shows the OH group at position 8, different from the initial assignment. this compound demonstrates cytotoxic activity against several cancer cell lines, including lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) [].

Q2: Where was this compound first isolated from?

A2: this compound was originally isolated from Valeriana officinalis, a plant commonly known as valerian []. It has also been isolated, for the first time, from the seeds of Valeriana jatamansi along with other iridoid compounds []. This suggests that this compound might be present in other species of the Valeriana genus.

Q3: What are the knowledge gaps regarding this compound that require further investigation?

A3: While the corrected structure and some cytotoxic activity have been reported [, ], there's limited information about this compound. Further research is needed to understand:

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